molecular formula C14H12ClNO2 B5549054 2-[(2-chlorobenzyl)oxy]benzaldehyde oxime

2-[(2-chlorobenzyl)oxy]benzaldehyde oxime

Cat. No. B5549054
M. Wt: 261.70 g/mol
InChI Key: YEMBTGSCXXONLN-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzaldehyde oximes, including 2-[(2-chlorobenzyl)oxy]benzaldehyde oxime, often involves the reaction of benzaldehyde with hydroxylamine in the presence of suitable catalysts and conditions. For instance, the synthesis of benzaldehyde oxime has been catalyzed by Iron(III) Chloride in ethanol/water solvent, showcasing a high yield of 91.1% under optimal conditions (Zhang Hong-ping, 2012). Similar methodologies can be adapted for the synthesis of substituted benzaldehyde oximes by altering the substituents on the benzaldehyde precursor.

Molecular Structure Analysis

The molecular structure of benzaldehyde oxime derivatives, including those with substituents, has been a subject of study. For example, the structure of 2-formylthymol oxime exhibits intra- and intermolecular hydrogen bonding, showcasing the complex interactions that govern the stability and reactivity of these molecules (R. Bendre, R. Butcher, A. Kuwar, 2005). Such studies provide insights into how substituents like the 2-chlorobenzyl group might affect the overall structure and properties of the molecule.

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, including oxidation and C-H functionalization. The aerobic oxidation of oximes to carbonyl compounds catalyzed by metalloporphyrins is an example of such transformations (Xiantai Zhou, Qiu-Lan Yuan, Hongbing Ji, 2010). Additionally, C-H hydroxylation of benzaldehydes using a transient directing group showcases the potential for direct functionalization of the aromatic ring, relevant to derivatives like 2-[(2-chlorobenzyl)oxy]benzaldehyde oxime (Xiao-Yang Chen, Seyma Ozturk, E. J. Sorensen, 2017).

Physical Properties Analysis

The physical properties of benzaldehyde oximes, including solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies on compounds like 2-formylthymol oxime provide valuable data on the crystallography and hydrogen bonding patterns, which are crucial for understanding the physical characteristics of these molecules (R. Bendre, R. Butcher, A. Kuwar, 2005).

Chemical Properties Analysis

The chemical properties of benzaldehyde oximes, such as reactivity towards oxidants, nucleophiles, and electrophiles, are central to their applications in synthesis and organic transformations. The efficient aerobic oxidation of oximes to carbonyl compounds illustrates the oxidative reactivity of these compounds, which can be tailored by substituents on the benzaldehyde core (Xiantai Zhou, Qiu-Lan Yuan, Hongbing Ji, 2010).

Scientific Research Applications

Transition-metal Catalyzed Reactions

Transition-metal triflates catalyze the formation of benzaldehyde O-tetrahydrofuran-2-yl oximes through C–H functionalization, showcasing the role of Lewis acids in synthesizing oxime ketal structures from benzaldoximes and aqueous tetrahydrofuran (Shafi, 2015).

Mechanistic Aspects in the Formation of Aldehydes and Nitriles

The photosensitized reactions of benzaldehyde oximes under electron-transfer conditions lead to the formation of both aldehydes and nitriles. This process involves the generation of iminoxyl and iminoyl radicals, influenced by the substitution pattern on the benzaldehyde oximes (de Lijser et al., 2006).

Oxidation of Oximes to Carbonyl Compounds

Metalloporphyrins catalyze the efficient oxidation of oximes to carbonyl compounds using molecular oxygen, with benzaldehyde acting as an oxygen acceptor. This highlights the impact of catalyst type, solvent, and temperature on oxime oxidation processes (Zhou, Yuan, & Ji, 2010).

Synthesis and Antimicrobial Activities of Oxime Derivatives

Oxime derivatives synthesized from O-benzylhydroxylamines and primary benzaldehydes or salicylaldehydes have been investigated as potential inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), demonstrating significant antimicrobial activities. This indicates the pharmaceutical relevance of benzaldehyde oxime derivatives (Luo et al., 2012).

Thermal Hazard and Safety Relief of Benzaldehyde Oxime

The thermal decomposition of benzaldehyde oxime poses significant hazards due to the low initial decomposition temperature and substantial heat release. The study of its thermal hazards underscores the importance of proper temperature control to prevent accidents during production and storage (Deng et al., 2017).

properties

IUPAC Name

(NE)-N-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-13-7-3-1-6-12(13)10-18-14-8-4-2-5-11(14)9-16-17/h1-9,17H,10H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMBTGSCXXONLN-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorobenzyl)oxy]benzaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.